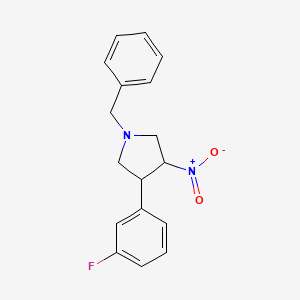

1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine

Overview

Description

1-Benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine (1-B3F4NP) is a novel synthetic molecule that has been studied for its potential applications in scientific research. It is a substituted pyrrolidine derivative, which is a five-membered heterocyclic ring composed of four carbon atoms and one nitrogen atom. The molecule has a relatively low molecular weight (280.33 g/mol) and is highly soluble in polar solvents. It has been used in a variety of research applications, including as a substrate for enzymatic reactions, as a ligand for metal ions, and as a ligand for receptor binding.

Scientific Research Applications

Crystallography and Molecular Interactions

Research on structurally similar compounds emphasizes the importance of crystallography for understanding molecular interactions. For example, Atioğlu et al. (2019) explored the crystal structure and Hirshfeld surface analysis of a compound with a distinct dihedral angle between phenyl rings, emphasizing the role of hydrogen bonds and π interactions in molecular packing (Atioğlu et al., 2019).

Synthetic Chemistry

The development and synthesis of fluorinated and nitro-substituted benzene derivatives, such as those by Ajenjo et al. (2016), highlight the versatility of these compounds in producing novel chemical entities with potential for further functionalization and application in various fields, including materials science and drug discovery (Ajenjo et al., 2016).

Luminescent Materials

Compounds featuring nitro and fluorophenyl groups have been studied for their applications in luminescent materials. Ji et al. (2018) reported on a triphenylamine-functionalized sensor for efficient detection of nitroaromatic compounds, demonstrating the potential of such chemical frameworks in environmental monitoring and safety applications (Ji et al., 2018).

Radioligands for PET Imaging

Bao et al. (2012) explored the development of radioligands for brain imaging, utilizing fluorophenyl and pyrrolidine derivatives to target histamine subtype-3 receptors. This research underscores the utility of such compounds in the creation of diagnostic tools for neurological conditions (Bao et al., 2012).

Medicinal Chemistry

The synthesis and evaluation of novel compounds for their biological activity, such as those by Barakat et al. (2020), who studied a spiropyrrolidine scaffold for cholinesterase inhibitory activity, illustrate the potential therapeutic applications of compounds with similar structural features (Barakat et al., 2020).

properties

IUPAC Name |

1-benzyl-3-(3-fluorophenyl)-4-nitropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-15-8-4-7-14(9-15)16-11-19(12-17(16)20(21)22)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUWZVPUVLAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

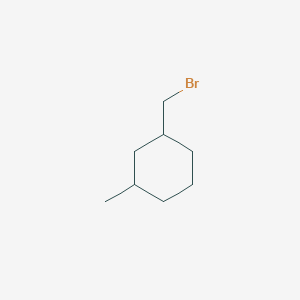

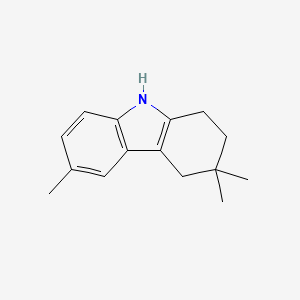

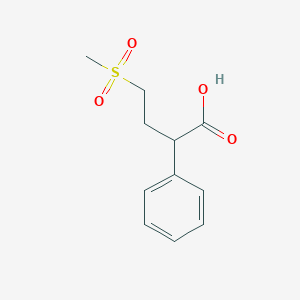

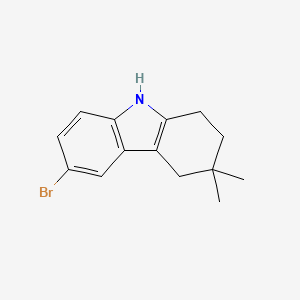

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1376191.png)

![5-Bromo-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1376195.png)